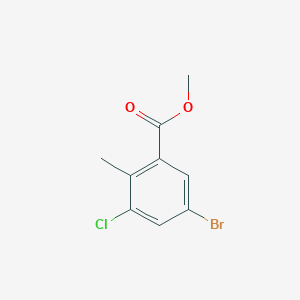

![molecular formula C10H13BFNO4 B2667879 [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid CAS No. 2129628-93-7](/img/structure/B2667879.png)

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

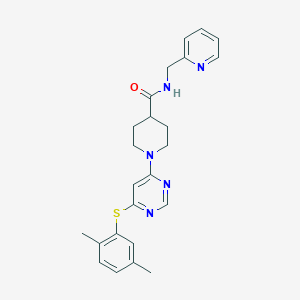

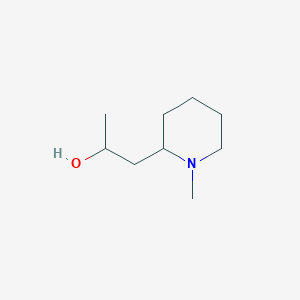

“[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid” is a chemical compound with the CAS Number: 2129628-93-7 . It has a molecular weight of 241.03 . The IUPAC name for this compound is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to be involved in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique

Boronic Acid-Diol Complexation

Boronic acids, including derivatives like “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid”, are pivotal in biomaterials due to their ability to bind biologically relevant diols, saccharides, and peptidoglycans. This interaction facilitates the development of hydrogels with dynamic covalent or responsive behavior, highlighting the importance of understanding structure–reactivity relationships for optimal binding affinity (Brooks et al., 2018).

Molecular Structure and Interactions

The molecular structure and interaction capabilities of boronic acid derivatives are fundamental in their application across pharmaceutical and biological fields. Studies have characterized compounds like “this compound” to determine their molecular structure, covalent and non-covalent interactions, and potential as pharmaceutical agents (Hernández-Negrete et al., 2021).

Sensing Applications

Boronic acid derivatives exhibit remarkable sensing capabilities, particularly in the detection of anions and saccharides. Their ability to undergo colorimetric changes upon binding with analytes like fluoride ions makes them valuable in developing sensors for environmental and biological monitoring (Wade & Gabbaï, 2009).

Fluorescence Quenching Studies

The study of fluorescence quenching by boronic acid derivatives provides insights into their interactions with various molecules, informing their use in analytical chemistry and material science (Geethanjali et al., 2015).

Ratiometric Fluorescence Detection

Boronic acid-functionalized lanthanide metal-organic frameworks demonstrate the potential for selective ratiometric fluorescence detection of ions, such as fluoride, showcasing the versatility of boronic acid derivatives in analytical applications (Yang et al., 2017).

Sugar-Boronic Esters and Selectivity

The interaction between sugar-boronic esters and oligosaccharides, facilitated by compounds like “this compound”, underscores the selectivity potential of boronic acids in recognizing complex biological molecules, which is crucial for biotechnological and pharmaceutical research (Nagai et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

[5-fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJFKAUNYUPCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OC2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)

![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)